molecular formula C12H12O2S B7847168 2-Methoxyphenyl-(2-thienyl)methanol

2-Methoxyphenyl-(2-thienyl)methanol

Cat. No. B7847168
M. Wt: 220.29 g/mol
InChI Key: BHHXGZIROACXQP-UHFFFAOYSA-N
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Description

2-Methoxyphenyl-(2-thienyl)methanol is a useful research compound. Its molecular formula is C12H12O2S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyphenyl-(2-thienyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenyl-(2-thienyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • Thiophenemethanols like 2-Methoxyphenyl-(2-thienyl)methanol undergo unique chemical reactions under certain conditions. For instance, 3-Methoxythiophene-2-methanol reacts with elimination of water and formaldehyde under acidic conditions, forming bis(3-methoxy-2-thienyl)methane and other products (Aitken & Garnett, 2000).

2. Molecular Conformation and Solvent Effects

  • Research has explored the conformational dynamics of similar molecules. For example, 2-Alkoxyphenyl(α,α-dialkyl)methanols, which share structural similarities with 2-Methoxyphenyl-(2-thienyl)methanol, exhibit different conformations influenced by hydrogen bonding and solvent effects (Lomas & Adenier, 2001).

3. Photolysis Studies

  • In studies on similar compounds, photolysis of 1,1,2,2-tetramethyl-1,2-bis-(2′-thienyl)disilane in methanol/benzene led to the formation of various silane derivatives, providing insights into the photoreactivity of thiophene derivatives (Hu & Weber, 1989).

4. Solar Cell Applications

  • Thiophene-based molecules have been utilized in improving the efficiency of polymer solar cells. For instance, methanol treatment of PTB7:PC70 BM solar cells, which contain thieno[3,4-b]-thiophene, significantly enhanced their efficiency (Zhou et al., 2013).

5. Catalytic Studies

  • Methanol has been used as a probing molecule to study the nature of surface sites of metal oxide catalysts, such as ceria nanocrystals. This research provides a framework for understanding how molecules like 2-Methoxyphenyl-(2-thienyl)methanol might interact with catalyst surfaces (Wu et al., 2012).

properties

IUPAC Name

(2-methoxyphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-14-10-6-3-2-5-9(10)12(13)11-7-4-8-15-11/h2-8,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHXGZIROACXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenyl-(2-thienyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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